![molecular formula C10H12N2O B2921423 2-Butyl[1,3]oxazolo[4,5-b]pyridine CAS No. 104711-73-1](/img/structure/B2921423.png)

2-Butyl[1,3]oxazolo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

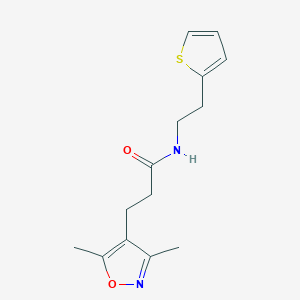

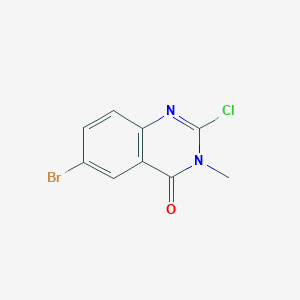

“2-Butyl[1,3]oxazolo[4,5-b]pyridine” is a complex organic compound. It belongs to the class of oxazolopyridines, which are heterocyclic compounds . Oxazolopyridines are known to exhibit a variety of biological activities and are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of oxazolopyridines involves various methodologies. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study reported the use of a palladium-catalyzed direct C–H bond functionalization methodology to build the tricyclic scaffold .Chemical Reactions Analysis

The chemical reactions involving oxazolopyridines are diverse. For instance, the benzoxazole skeleton, a part of the structure bearing drug candidates such as benoxaprofen, is utilized as an anti-inflammatory agent .Aplicaciones Científicas De Investigación

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines

A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides was developed. This method involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for direct metal-free oxidative N-N bond formation. The process features a short reaction time and high reaction yields, showcasing the utility of this approach in constructing complex nitrogen-containing heterocycles efficiently (Zisheng Zheng et al., 2014).

Supramolecular Synthons Formation

Research on 1,2,4-triazolo[1,5-a]pyridines with different 2-substituents demonstrated their ability to form diverse supramolecular synthons in the solid state due to unique electronic and intermolecular interaction characteristics. These findings highlight the significance of 2-substituents in influencing crystal structures through various intermolecular hydrogen bonds, contributing valuable insights for pharmaceutical development and crystal engineering (Yingying Chai et al., 2019).

Antimicrobial Activities and Molecular Modeling

A study investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, finding compounds with significant activity against specific bacterial and fungal strains. Molecular docking and dynamics simulations revealed their potential mechanism of action through interactions with the DNA gyrase enzyme. Additionally, density functional theory (DFT) calculations provided insights into their electronic properties, contributing to our understanding of their antimicrobial efficacy (I. Celik et al., 2021).

Direct Arylation and Photophysical Properties

Direct Pd-catalyzed arylation of oxazolo[4,5-b]pyridine has been demonstrated to proceed efficiently at low temperatures, highlighting a method that tolerates a wide range of aryl halides. This study not only expands the toolkit for functionalizing oxazolopyridines but also underscores the potential for developing novel organic compounds with desirable electronic and photophysical properties for various applications (F. Zhuravlev, 2006).

Direcciones Futuras

Oxazolopyridines are of special interest due to their solubility and diverse biological activities. They are being explored for new research to combat multidrug-resistant pathogens . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mecanismo De Acción

Biochemical Pathways

Oxazole derivatives have been shown to have a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound may depend on its molecular targets.

Result of Action

Given the diverse biological activities of oxazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-butyl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-3-6-9-12-10-8(13-9)5-4-7-11-10/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCACHCHDQPZCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)

![5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2921353.png)

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)

![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)